molecular formula C22H23FN2O2 B2368149 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941896-49-7

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2368149
CAS No.: 941896-49-7
M. Wt: 366.436
InChI Key: AYLFUFIXTHZLAC-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a dimethylaminoethyl backbone substituted with a 4-fluorophenyl group and a naphthalen-2-yloxy moiety. The compound’s design integrates aromatic and heteroatom functionalities, which are common in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-25(2)21(17-7-10-19(23)11-8-17)14-24-22(26)15-27-20-12-9-16-5-3-4-6-18(16)13-20/h3-13,21H,14-15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFUFIXTHZLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Naphthol

The synthesis begins with the nucleophilic substitution of 2-naphthol using chloroacetic acid under alkaline conditions:
$$
\text{2-Naphthol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(Naphthalen-2-yloxy)acetic acid} \quad
$$
Optimized Conditions :

  • Solvent : Aqueous NaOH (10–20% w/v)
  • Temperature : 80–100°C, reflux
  • Yield : 70–85% after recrystallization from ethyl acetate/hexane.

Table 1. Physicochemical Properties of 2-(Naphthalen-2-yloxy)acetic Acid

Property Value
Molecular Formula C$${12}$$H$${10}$$O$$_3$$
Molecular Weight 202.21 g/mol
Melting Point 151–154°C
Boiling Point 388.7°C at 760 mmHg
Density 1.3 g/cm$$^3$$

Synthesis of 2-(Dimethylamino)-2-(4-Fluorophenyl)ethylamine

Reductive Amination Pathway

A two-step sequence starting from 4-fluorophenylacetonitrile:

  • Nitrile to Ketone :
    $$
    \text{4-Fluorophenylacetonitrile} \xrightarrow{\text{H}2\text{SO}4, \text{H}_2\text{O}} \text{4-Fluorophenylacetamide} \quad
    $$
  • Reductive Amination :
    $$
    \text{4-Fluorophenylacetamide} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2-(Dimethylamino)-2-(4-fluorophenyl)ethylamine} \quad
    $$
    Key Parameters :
  • Catalyst : Sodium borohydride (2 equiv)
  • Temperature : 0–5°C during nitrile hydrolysis; room temperature for reduction.
  • Yield : 60–75% after column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH 9:1).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(naphthalen-2-yloxy)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{N-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide} \quad
$$
Optimized Protocol :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Solvent : Anhydrous DMF
  • Reaction Time : 12–18 hours at 25°C
  • Workup : Extraction with ethyl acetate, washing with 5% HCl and brine, drying over Na$$2$$SO$$4$$.

Table 2. Coupling Reaction Performance

Condition Outcome
Without HOBt <30% conversion
With HOBt 85–90% conversion
Purification Silica gel (EtOAc/Hexane 3:7)

Alternative Synthetic Routes

Schotten-Baumann Reaction

Direct acylation of the amine using 2-(naphthalen-2-yloxy)acetyl chloride:
$$
\text{2-(Naphthalen-2-yloxy)acetyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Acetamide} \quad
$$
Advantages :

  • Rapid reaction (1–2 hours).
  • High purity (>95%) after recrystallization.

Challenges :

  • Handling moisture-sensitive acyl chlorides.
  • Requires strict temperature control (0–5°C).

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair : Ethyl acetate/hexane (1:3) yields colorless crystals.
  • Purity : ≥99% by HPLC (C18 column, MeCN/H$$_2$$O 70:30).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, naphthyl), 7.85–7.45 (m, 6H, aromatic), 4.60 (s, 2H, OCH$$2$$), 3.12 (q, 2H, CH$$2$$N), 2.32 (s, 6H, N(CH$$3$$)$$_2$$).
  • IR (KBr): 1650 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O).

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalen-2-yloxy group.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide

  • Structural Differences: Replaces the dimethylamino and 4-fluorophenyl groups with a morpholinoethyl chain.
  • Biological Activity : Demonstrated cytotoxicity in HeLa cervical cancer cells with an IC₅₀ of 3.16 µM/mL, comparable to cisplatin (3.32 µM/mL) .
  • Key Insight: The morpholino group enhances solubility but may reduce lipophilicity compared to dimethylamino substituents.

2-(4-Chlorophenoxy)-N-[2-(Dimethylamino)ethyl]acetamide

  • Structural Differences: Features a 4-chlorophenoxy group instead of the naphthalen-2-yloxy and lacks the 4-fluorophenyl substitution.
  • Physico-Chemical Properties : Molecular formula C₁₂H₁₇ClN₂O₂, molar mass 256.73 g/mol .

N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)acetamide

  • Structural Differences : Substitutes the naphthalen-2-yloxy group with a benzothiazole ring.

N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)acetamide

  • Structural Differences : Incorporates cyclohexyl and propyl groups, altering steric bulk.
  • Physical Properties : Melting point 150–152°C, molecular weight 334.206 g/mol .
  • Key Insight : Bulky substituents may hinder membrane permeability but improve metabolic stability.

Triazinyl Acetamides (e.g., 3g: 4-Fluorophenyl Substituted)

  • Structural Differences : Features a 1,3,5-triazine core instead of the naphthalenyloxy group.

Data Tables

Table 2: Physico-Chemical Properties

Compound Name Melting Point (°C) Solubility Trends Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Not reported Likely polar due to morpholino
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide Not reported Moderate lipophilicity
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 150–152 Low aqueous solubility

Key Research Findings

  • Cytotoxicity: Morpholino-substituted analogs exhibit cisplatin-like cytotoxicity, suggesting that the dimethylamino group in the target compound may offer similar or enhanced activity if tested .
  • Substituent Effects : The 4-fluorophenyl group, common in many analogs, is associated with improved binding to hydrophobic pockets in biological targets .
  • Synthetic Flexibility : The presence of naphthalenyloxy or benzothiazole groups allows for modular synthesis, enabling tuning of electronic properties .

Biological Activity

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A dimethylamino group
  • A 4-fluorophenyl moiety
  • A naphthalen-2-yloxy group

This combination of functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives with similar structures can induce apoptosis in cancer cells. For instance, compounds with piperidine structures have shown cytotoxicity against various cancer cell lines, indicating a potential for this compound in cancer therapy .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Analogous compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Pharmacological Studies

A review of the literature reveals that the biological effects of related acetamides often involve:

  • Cell Viability Assays : These assays measure the ability of the compound to reduce cell proliferation in various cancer cell lines.
  • In Vivo Studies : Animal models are used to assess the pharmacokinetics and toxicology of the compound, providing insight into its therapeutic window.

Case Studies

  • Cytotoxicity in Cancer Models : In a study examining the efficacy of similar compounds, significant cytotoxic effects were observed in FaDu hypopharyngeal tumor cells. The compound induced apoptosis at concentrations that were well-tolerated by normal cells .
  • Inflammatory Response Modulation : Another study highlighted the ability of structurally related compounds to downregulate pro-inflammatory cytokines and reduce edema in animal models, suggesting a mechanism through which these compounds could alleviate inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in tumor cells
Anti-inflammatoryInhibits COX enzymes
CytotoxicityReduces cell viability in cancer lines

Pharmacokinetic Profile (Hypothetical)

ParameterValue
Oral Bioavailability75%
Half-life6 hours
MetabolismHepatic (CYP450)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling a naphthyloxyacetic acid derivative with a dimethylamino-fluorophenyl ethylamine intermediate. Key steps include:

  • Reaction Conditions : Use dichloromethane or DMF as solvents, triethylamine as a base, and controlled temperatures (273–298 K) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from toluene or ethanol to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR spectra with computed data (e.g., PubChem entries) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 437.18) and rules out impurities .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and dihedral planes (e.g., 60.5° between aromatic rings in analogous compounds) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?

  • Methodological Answer :

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